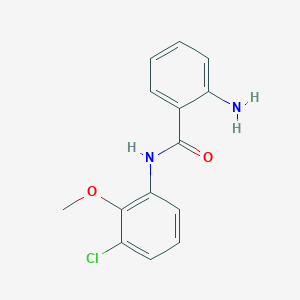

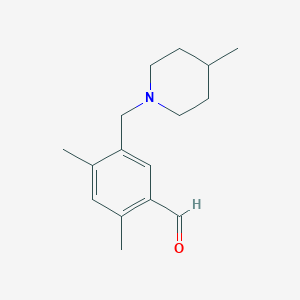

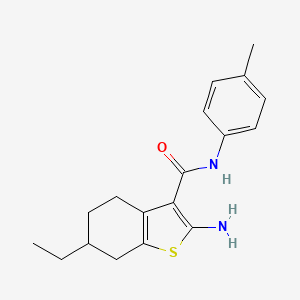

1-(2-Amino-6-chlorophenyl)-4-piperidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-Amino-6-chlorophenyl)-4-piperidinol is a chemical that is not directly mentioned in the provided papers, but it is related to the class of compounds involving substituted piperidines. Piperidine derivatives are of significant interest in the field of medicinal chemistry due to their potential physiological activities. The papers provided discuss various substituted piperidines and their synthesis, characterization, and crystal structure studies, which can be informative for a comprehensive analysis of similar compounds.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multi-component reactions. For instance, the synthesis of 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles involves a three-component condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones . This method is noted for its regioselectivity and the production of analytically pure products that do not require further recrystallization. Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as a base . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for understanding their potential interactions and activities. The crystallographic data of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that it crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom is distorted from a regular tetrahedron, indicating the presence of steric effects that could influence the compound's reactivity and binding properties.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 1-(2-Amino-6-chlorophenyl)-4-piperidinol, they do provide insights into the reactivity of similar compounds. The three-component synthesis approach mentioned in the papers suggests that piperidine derivatives can participate in multi-component reactions, which could be leveraged to introduce various substituents and modify the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For example, the crystal structure studies provide information on the compound's solid-state conformation, which can affect its solubility and stability . The spectroscopic techniques used for characterization, such as 1H NMR and MS, are essential tools for determining the purity and identity of these compounds . These properties are critical for the development of piperidine derivatives as potential therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis and Biological Activity : The compound 1-(2-Amino-6-chlorophenyl)-4-piperidinol has been utilized in the synthesis of biologically active scaffolds. For instance, new pyrrolo[2,3-b]pyridine scaffolds, showing potential biological activity, have been synthesized using a process that involves piperidine as a key reagent (Sroor, 2019).

Chemical Reactions and Derivatives

- Reactions with Aryl Isothiocyanates : Piperidine derivatives have been studied in reactions with aryl isocyanates. These reactions produce various compounds, highlighting the versatility of piperidine-based compounds in chemical syntheses (Tsuge & Inaba, 1973).

Antimicrobial Applications

- Antimicrobial Activity : Compounds synthesized using piperidine solutions have shown promising antimicrobial activities. For example, a synthesized pyran derivative exhibited significant antibacterial and antifungal properties (Okasha et al., 2022).

Cytotoxicity and Cancer Research

- Cytotoxicity Against Cancer Cells : Piperidinol derivatives have been tested for their cytotoxicity against human hepatoma and breast cancer cell lines, providing insights into their potential applications in cancer research (Kucukoglu et al., 2015).

Antifungal Applications

- Antifungal Activity : Novel conjugated styryl ketones involving piperidinol derivatives have been developed, displaying significant activity against a range of pathogenic fungi (Manavathu et al., 1999).

Crystallographic Studies

- Crystal Structure Analysis : Piperidine derivatives have been used in crystallography to understand the structure of various compounds, contributing to the understanding of molecular interactions and stability (Revathi et al., 2015).

Biochemical Transformations

- Biotransformation Studies : The biotransformation of aminopyrrolidine to aminopiperidine, involving human cytochrome P450 enzymes, highlights the biochemical potential of piperidine derivatives in drug metabolism (Chen et al., 2011).

Eigenschaften

IUPAC Name |

1-(2-amino-6-chlorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCGVJUKYUDIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-6-chlorophenyl)-4-piperidinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)